molecular formula C12H10ClFN2OS B3145451 3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide CAS No. 574009-98-6

3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide

Cat. No.: B3145451
CAS No.: 574009-98-6
M. Wt: 284.74 g/mol
InChI Key: XCVNYEHTRQTOOB-UHFFFAOYSA-N
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Description

3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide is an organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a fluorophenyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-fluoroaniline with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbamate. This intermediate is then cyclized with chloroacetyl chloride to yield 4-(4-fluorophenyl)-1,3-thiazole-2-amine.

    Amidation Reaction: The 4-(4-fluorophenyl)-1,3-thiazole-2-amine is then reacted with 3-chloropropanoyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the propanamide moiety can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation and Reduction Reactions: The thiazole ring and the fluorophenyl group can participate in oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide, sodium thiolate, and primary amines in solvents like dimethylformamide or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Substitution Reactions: Formation of substituted propanamides.

    Oxidation Reactions: Formation of oxidized thiazole derivatives.

    Reduction Reactions: Formation of reduced thiazole derivatives.

    Hydrolysis: Formation of 4-(4-fluorophenyl)-1,3-thiazole-2-amine and 3-chloropropanoic acid.

Scientific Research Applications

3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide is unique due to the presence of the thiazole ring, which imparts distinct electronic and steric properties. This makes it a valuable scaffold in drug design and material science applications.

Properties

IUPAC Name

3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFN2OS/c13-6-5-11(17)16-12-15-10(7-18-12)8-1-3-9(14)4-2-8/h1-4,7H,5-6H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVNYEHTRQTOOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CCCl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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